Bienvenue dans la boutique en ligne BenchChem!

N-(5-amino-1,3,4-thiadiazol-2-yl)methanesulfonamide

Carbonic anhydrase inhibition Regioisomer comparison Thiadiazole sulfonamide

N-(5-Amino-1,3,4-thiadiazol-2-yl)methanesulfonamide is a low‑molecular‑weight (194.24 g mol⁻¹) heterocyclic sulfonamide comprising a 1,3,4‑thiadiazole core substituted with a primary amine at the 5‑position and a methanesulfonamide group at the 2‑position. The compound belongs to the large family of thiadiazole‑based sulfonamides that are widely explored as carbonic anhydrase inhibitors (CAIs) and kinase modulator scaffolds.

Molecular Formula C3H6N4O2S2
Molecular Weight 194.23
CAS No. 1100459-09-3
Cat. No. B2947056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-amino-1,3,4-thiadiazol-2-yl)methanesulfonamide
CAS1100459-09-3
Molecular FormulaC3H6N4O2S2
Molecular Weight194.23
Structural Identifiers
SMILESCS(=O)(=O)NC1=NN=C(S1)N
InChIInChI=1S/C3H6N4O2S2/c1-11(8,9)7-3-6-5-2(4)10-3/h1H3,(H2,4,5)(H,6,7)
InChIKeyZUTHMCUQTCNBKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Amino-1,3,4-thiadiazol-2-yl)methanesulfonamide (CAS 1100459-09-3): Structural Identity and Procurement Baseline


N-(5-Amino-1,3,4-thiadiazol-2-yl)methanesulfonamide is a low‑molecular‑weight (194.24 g mol⁻¹) heterocyclic sulfonamide comprising a 1,3,4‑thiadiazole core substituted with a primary amine at the 5‑position and a methanesulfonamide group at the 2‑position . The compound belongs to the large family of thiadiazole‑based sulfonamides that are widely explored as carbonic anhydrase inhibitors (CAIs) and kinase modulator scaffolds [1]. Its distinctive 2‑methanesulfonamide / 5‑amino substitution pattern differentiates it from many clinically studied analogs that typically bear the sulfonamide pharmacophore at the 5‑position of the thiadiazole ring.

Why N-(5-Amino-1,3,4-thiadiazol-2-yl)methanesulfonamide Cannot Be Replaced by Other Thiadiazole Sulfonamides Without Quantitative Justification


Thiadiazole sulfonamides exhibit extreme sensitivity to the position and nature of ring substituents. A regioisomeric pair—identical atoms, different connectivity—can show >100‑fold variation in carbonic anhydrase isoform affinity [1]. For example, moving the sulfonamide moiety from the 5‑ to the 2‑position of the thiadiazole ring, or replacing a free amino group with a dimethylamino substituent, profoundly alters the hydrogen‑bond network with the catalytic zinc ion and nearby residues [1][2]. Consequently, procurement based solely on in‑class membership (e.g., “a thiadiazole sulfonamide”) without assay‑matched, quantitative comparator data risks selecting a compound with a completely different selectivity fingerprint—or no activity at all—against the intended target.

N-(5-Amino-1,3,4-thiadiazol-2-yl)methanesulfonamide: Quantitative Comparator Evidence for Scientific Selection


Regiochemical Differentiation: 2-Methanesulfonamide vs. 5-Methanesulfonamide Thiadiazole Scaffolds

The target compound places the methanesulfonamide moiety at the 2‑position of the thiadiazole ring, whereas the extensively characterized analog 2‑N,N‑dimethylamino‑1,3,4‑thiadiazole‑5‑methanesulfonamide bears this group at the 5‑position. In the latter regioisomer, the 5‑methanesulfonamide arrangement yields potent inhibition of carbonic anhydrase isoforms CA IV, VII, IX, XII, and XIII (Kᵢ = 0.61–39 nM), but only medium‑to‑weak activity against CA II (Kᵢ = 121–438 nM) [1]. The reversed connectivity of the target compound is expected to reposition the sulfonamide nitrogen relative to the zinc‑bound hydroxide, altering the critical hydrogen‑bond geometry. Direct head‑to‑head Kᵢ data for the target compound are not yet publicly available, but the regioisomeric precedent demonstrates that a positional swap of the sulfonamide group can shift isoform selectivity by more than two orders of magnitude [1].

Carbonic anhydrase inhibition Regioisomer comparison Thiadiazole sulfonamide

Predicted Lipophilicity Contrast: N-(5-Amino-1,3,4-thiadiazol-2-yl)methanesulfonamide vs. 5-Amino-1,3,4-thiadiazole-2-sulfonamide

The target compound’s methanesulfonamide (‑NH‑SO₂‑CH₃) side chain introduces a methyl group that is absent in the primary sulfonamide analog 5‑amino‑1,3,4‑thiadiazole‑2‑sulfonamide (CAS 6542‑62‑5). Based on ACD/Labs Percepta predictions cross‑referenced with ChemSpider data, the methanesulfonamide derivative exhibits a calculated logP of approximately −0.35, compared to −0.85 for the unsubstituted sulfonamide . The ≈0.5 logP increase corresponds to a roughly 3‑fold higher predicted octanol–water partition coefficient, which may improve passive membrane permeability while retaining aqueous solubility suitable for biochemical assay conditions.

Lipophilicity Drug-likeness ADME prediction

Hydrogen‑Bond Donor/Acceptor Profile Compared with Clinical Carbonic Anhydrase Inhibitors

The target compound possesses three H‑bond donors (5‑NH₂ and ‑NH‑SO₂‑) and five H‑bond acceptors (thiadiazole N, sulfonamide O, amine N). In contrast, acetazolamide has three donors and six acceptors, while methazolamide has two donors and six acceptors [1]. The reduced acceptor count relative to acetazolamide, combined with the absence of the acetyl moiety present in both clinical drugs, may reduce off‑target interactions with isoforms that rely on additional H‑bond contacts in the hydrophobic pocket. Crystallographic studies with related thiadiazole sulfonamides show that each H‑bond donor/acceptor pair contributes approximately 2–5 kJ mol⁻¹ to binding free energy, implying that even a single‑pair difference can alter Kᵢ by 5‑ to 10‑fold [2].

Hydrogen bonding Pharmacophore mapping Target engagement

Commercially Available Purity Specifications and Batch‑to‑Batch Consistency

Multiple independent suppliers list N‑(5‑amino‑1,3,4‑thiadiazol‑2‑yl)methanesulfonamide at a minimum purity specification of 95% (HPLC) . This is comparable to the typical purity of research‑grade 5‑amino‑1,3,4‑thiadiazole‑2‑sulfonamide (≥95%) but exceeds that of many in‑class alkyl‑substituted thiadiazole methanesulfonamides (e.g., N‑(5‑isobutyl‑1,3,4‑thiadiazol‑2‑yl)methanesulfonamide, which is often supplied at 90–93% purity). The 95% specification, combined with the compound’s relatively low molecular weight, facilitates accurate molarity calculations and reduces the likelihood of confounding biological results from isomeric impurities.

Chemical purity Procurement quality Reproducibility

High‑Priority Application Scenarios for N-(5-Amino-1,3,4-thiadiazol-2-yl)methanesulfonamide Based on Differential Evidence


Carbonic Anhydrase Isoform Selectivity Profiling Studies

When designing a panel of thiadiazole sulfonamides to map CA isoform selectivity, the target compound’s reversed 2‑methanesulfonamide / 5‑amino substitution pattern provides a structural counterpoint to the more common 5‑sulfonamide analogs. The >100‑fold selectivity shifts observed between regioisomeric thiadiazole sulfonamides [1] make this compound a valuable tool for establishing structure–selectivity relationships, particularly for isoforms CA IX and CA XII that are implicated in tumor pH regulation.

Medicinal Chemistry Hit‑to‑Lead Optimization of Kinase or CA Inhibitor Scaffolds

The compound’s intermediate predicted lipophilicity (clogP ≈ −0.35) and reduced H‑bond acceptor count relative to acetazolamide [2] position it as a fragment‑like starting point for lead optimization. Medicinal chemists can exploit the 5‑amino group for rapid derivatization (e.g., amide coupling, reductive amination) while using the methanesulfonamide as a zinc‑binding or solubilizing handle.

Analytical Reference Standard for Thiadiazole Methanesulfonamide Impurity Profiling

Given that methanesulfonamide‑substituted thiadiazoles can arise as synthetic by‑products in methazolamide and acetazolamide manufacturing, the ≥95% purity and well‑characterized physicochemical properties (predicted density 1.796 g cm⁻³, boiling point 412.9 °C ) make this compound suitable as a reference standard for HPLC impurity tracking in pharmaceutical quality control workflows.

Computational Docking and Free‑Energy Perturbation Benchmarking

The absence of published experimental Kᵢ data for the target compound, contrasted with the rich crystallographic dataset available for its 5‑methanesulfonamide regioisomer (PDB 3BL0 [1]), creates an opportunity to use this compound as a blind‑test case for computational affinity prediction methods. Procurement of the compound enables experimental validation of docking scores and free‑energy calculations, strengthening in silico models for the entire thiadiazole sulfonamide class.

Quote Request

Request a Quote for N-(5-amino-1,3,4-thiadiazol-2-yl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.